molecular formula C12H26N4O6S B2716580 Sulfuric acid tert-butyl n-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate CAS No. 2172493-89-7

Sulfuric acid tert-butyl n-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate

Cat. No.: B2716580
CAS No.: 2172493-89-7
M. Wt: 354.42
InChI Key: VUWVVPNXFOQEEO-UHFFFAOYSA-N
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Description

"Sulfuric acid tert-butyl n-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate" is a carbamate derivative featuring a piperidine core substituted with a carbamimidoyl group (a guanidine moiety) and a tert-butyl carbamate-protected methyl linker. The sulfuric acid component likely acts as a counterion or acidic catalyst during synthesis. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents, where the carbamimidoyl group enhances hydrogen-bonding interactions with biological targets. The tert-butyl carbamate group serves as a protective moiety for amines, improving stability during synthetic workflows .

Properties

IUPAC Name

tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O2.H2O4S/c1-12(2,3)18-11(17)15-8-9-4-6-16(7-5-9)10(13)14;1-5(2,3)4/h9H,4-8H2,1-3H3,(H3,13,14)(H,15,17);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWVVPNXFOQEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 1-carbamimidoylpiperidine in the presence of sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process may involve multiple steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives .

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to sulfuric acid tert-butyl n-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate exhibit antibacterial properties. For instance, bicyclic compounds derived from similar structures have been identified as effective antibacterial agents and beta-lactamase inhibitors, which are crucial in combating antibiotic resistance . The ability of these compounds to inhibit bacterial growth makes them promising candidates for further development in treating bacterial infections.

Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of specific enzymes involved in various biochemical pathways. For example, studies have explored the use of related carbamates as inhibitors of serine proteases, which play significant roles in numerous physiological processes . The inhibition of these enzymes can lead to therapeutic effects in conditions where their activity is dysregulated.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the carbamate moiety into the piperidine framework. The synthesis process is critical for ensuring the purity and efficacy of the compound for research and potential therapeutic use.

Case Study: Antimicrobial Testing

In a study examining various carbamate derivatives, including those similar to this compound, researchers found that certain modifications enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The results indicated that structural variations could significantly impact the effectiveness of these compounds as antimicrobial agents.

Case Study: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of piperidine-based carbamates, revealing that specific substitutions on the piperidine ring could modulate inhibitory potency against target enzymes . The findings suggest that this compound may be optimized for enhanced therapeutic efficacy through careful chemical modifications.

Comparison with Similar Compounds

Data Tables

Table 1: Functional Group Comparison
Compound Piperidine Substituent Protective Group Additional Features
Target Compound Carbamimidoyl, methyl linker tert-Butyl carbamate Sulfuric acid counterion
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl tert-Butyl carbamate None
tert-Butyl piperidin-4-ylcarbamate None tert-Butyl carbamate Unprotected amine

Research Findings and Implications

  • Drug Development : The carbamimidoyl group’s basicity makes the target compound a candidate for pH-sensitive drug delivery systems.
  • Synthetic Utility : The tert-butyl carbamate group’s stability under basic conditions allows sequential deprotection and functionalization, as demonstrated in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate .
  • Limitations: Limited solubility of carbamimidoyl derivatives in nonpolar solvents may complicate purification, necessitating chromatographic methods.

Biological Activity

Sulfuric acid tert-butyl n-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate, also known by its CAS number 2172493-89-7, is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : tert-butyl ((1-carbamimidoylpiperidin-4-yl)methyl)carbamate sulfate
  • Molecular Formula : C12H24N4O2·H2O4S
  • InChI Key : VUWVVPNXFOQEEO-UHFFFAOYSA-N

This compound is characterized by a tert-butyl group attached to a carbamate moiety linked to a piperidine derivative, which is critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antibacterial Activity : Some studies suggest that related compounds display significant antibacterial properties, potentially inhibiting bacterial protein synthesis or disrupting cell membrane integrity .
  • Antithrombotic Effects : The compound has been investigated for its role as a factor XIa inhibitor, which may help in the treatment or prevention of thromboembolic diseases .
  • Cytotoxicity : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AntithromboticFactor XIa inhibition
CytotoxicityCell line-specific cytotoxic effects

Case Studies and Research Findings

Several key studies have provided insights into the biological activity of this compound:

  • Study on Antibacterial Properties :
    • A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .
  • Thromboembolic Disease Research :
    • In a pharmacological study, the compound was shown to effectively inhibit factor XIa, indicating its potential use in preventing thrombosis without significantly increasing bleeding risk .
  • Cytotoxicity Evaluation :
    • Research conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity, with IC50 values indicating effectiveness at low concentrations .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling sulfuric acid tert-butyl carbamate derivatives in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis or handling .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • Storage : Store in airtight containers at room temperature (20–25°C), away from direct sunlight and incompatible reagents like strong acids/oxidizers .
  • Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills. Avoid water to prevent unintended reactions .

Q. How can researchers synthesize tert-butyl carbamate derivatives with piperidine-based substituents?

  • Methodological Answer :

  • Step 1 : Start with a piperidine scaffold (e.g., 4-aminopiperidine). Protect the amine group using Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions .
  • Step 2 : Introduce the carbamimidoyl group via guanidinylation (e.g., using 1H-pyrazole-1-carboxamidine hydrochloride) in DMF at 60°C for 12 hours .
  • Step 3 : Purify via column chromatography (silica gel, 3:1 hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are effective for characterizing tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ 1.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS for molecular weight validation (e.g., theoretical M+H⁺ for C₁₃H₁₈ClNO₂: 255.74 ).
  • Infrared Spectroscopy (IR) : Detect carbamate C=O stretch (~1680–1720 cm⁻¹) and sulfonic acid S=O (~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the carbamimidoyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Experimental Design : Compare reaction kinetics of carbamimidoyl-substituted vs. unsubstituted piperidine carbamates with electrophiles (e.g., alkyl halides).
  • Findings : The carbamimidoyl group’s electron-withdrawing nature reduces piperidine’s basicity, slowing SN2 reactions but enhancing stability in acidic conditions .
  • Data Table :
SubstrateReaction Rate (k, s⁻¹)pH Stability Range
With carbamimidoyl0.12 ± 0.032–10
Without carbamimidoyl0.45 ± 0.074–8

Q. How can researchers resolve contradictions in reported synthetic yields for complex carbamate derivatives?

  • Methodological Answer :

  • Step 1 : Replicate published protocols (e.g., solvent choice, catalyst loading) while monitoring reaction parameters (temperature, stirring rate) .
  • Step 2 : Use Design of Experiments (DoE) to identify critical variables (e.g., Boc protection time, guanidinylation temperature).
  • Case Study : A 2023 study optimized tert-butyl carbamate synthesis by reducing Boc protection time from 24h to 12h, improving yield from 65% to 82% .

Q. What stability challenges arise when storing sulfuric acid tert-butyl carbamates under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • pH 2 : Hydrolysis of the carbamate group occurs within 48h at 40°C, releasing CO₂ and tert-butanol .
  • pH 7–9 : Stable for >30 days at 25°C; degradation products include piperidine and sulfonic acid .
  • Mitigation Strategy : Lyophilize the compound and store under nitrogen atmosphere to prevent hydrolysis .

Data Contradiction Analysis

  • Contradiction : Conflicting reports on the compound’s solubility in polar aprotic solvents.
    • Resolution : Solubility varies with substituent positioning. For example, nitrobenzyl derivatives (e.g., from ) show higher DMSO solubility (120 mg/mL) than methoxy-substituted analogs (60 mg/mL ).

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